molecular formula C19H19F5N6 B1314827 N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 913574-42-2

N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1314827
M. Wt: 426.4 g/mol
InChI Key: GXJBVCKDEHELEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H19F5N6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Isoxazolines and Isoxazoles

Research demonstrates the potential for creating novel isoxazolines and isoxazoles through [3+2] cycloaddition involving N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This process involves intramolecular cyclization and alkylation steps leading to dipolarophiles, which then undergo condensation with arylnitrile oxides, showcasing the versatility of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in synthesizing new heterocyclic compounds with potential applications in material science and drug development (Rahmouni et al., 2014).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Cytotoxic Inhibitors

Further studies into pyrazolo[3,4-d]pyrimidinone derivatives reveal their potential as cytotoxic inhibitors, with certain compounds exhibiting significant inhibitory effects against specific cancer cell lines. This underscores the role of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in cancer research, contributing to the discovery of new anticancer agents (Rahmouni et al., 2014).

Antibacterial Pyrazolopyrimidine Derivatives

The synthesis and characterization of new pyrazolopyrimidine derivatives with significant antibacterial activity provide insights into the potential use of these compounds in addressing microbial resistance. This highlights the importance of such derivatives in the development of novel antibacterial agents (Rahmouni et al., 2014).

properties

IUPAC Name

N-[1-[2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F5N6/c20-18(21,12-1-3-13(4-2-12)19(22,23)24)10-30-7-5-14(6-8-30)28-16-15-9-27-29-17(15)26-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJBVCKDEHELEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC3=C2C=NN3)CC(C4=CC=C(C=C4)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F5N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474788
Record name N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

913574-42-2
Record name N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.